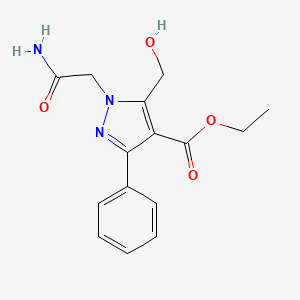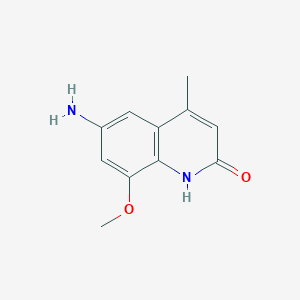
Ethyl 1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-3-phenylpyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-PYRAZOLE-4-CARBOXYLICACID, 1-(2-AMINO-2-OXOETHYL)-5-(HYDROXYMETHYL)-3-PHENYL-,ETHYL ESTER is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxylic acid group, an amino-oxoethyl group, a hydroxymethyl group, and a phenyl group. Its ethyl ester form enhances its solubility and stability, making it a valuable compound in various chemical and biological studies.
準備方法
The synthesis of 1H-PYRAZOLE-4-CARBOXYLICACID, 1-(2-AMINO-2-OXOETHYL)-5-(HYDROXYMETHYL)-3-PHENYL-,ETHYL ESTER typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the decarboxylative coupling of amino acid-derived α-amino radicals to carbonyl compounds via visible-light photocatalysis in water . This method is characterized by broad substrate scopes, mild reaction conditions, and amenability to gram-scale synthesis.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the amino-oxoethyl moiety can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1H-PYRAZOLE-4-CARBOXYLICACID, 1-(2-AMINO-2-OXOETHYL)-5-(HYDROXYMETHYL)-3-PHENYL-,ETHYL ESTER has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar compounds to 1H-PYRAZOLE-4-CARBOXYLICACID, 1-(2-AMINO-2-OXOETHYL)-5-(HYDROXYMETHYL)-3-PHENYL-,ETHYL ESTER include other pyrazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
特性
CAS番号 |
76973-02-9 |
|---|---|
分子式 |
C15H17N3O4 |
分子量 |
303.31 g/mol |
IUPAC名 |
ethyl 1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-3-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C15H17N3O4/c1-2-22-15(21)13-11(9-19)18(8-12(16)20)17-14(13)10-6-4-3-5-7-10/h3-7,19H,2,8-9H2,1H3,(H2,16,20) |
InChIキー |
KVCOABYCGFFYQJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(N=C1C2=CC=CC=C2)CC(=O)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)](/img/structure/B13989383.png)


![2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B13989391.png)
![5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13989393.png)


![6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13989407.png)
![1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone](/img/structure/B13989419.png)




